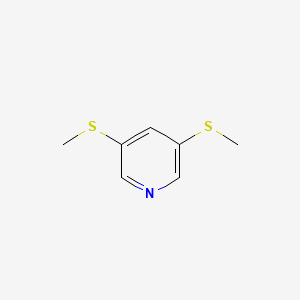

3,5-Bis(methylthio)pyridine

Descripción

Contextualization within the Pyridine (B92270) Family of Heterocycles

Pyridine, a six-membered aromatic heterocyclic compound with the chemical formula C5H5N, forms the foundational structure for a wide array of derivatives. britannica.comwikipedia.org Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are fundamental in organic chemistry. wikipedia.org The pyridine ring is a key component in numerous important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgrsc.org

The nitrogen atom in the pyridine ring distinguishes its chemistry from that of benzene. It imparts a dipole moment and influences the electron density distribution within the aromatic system. wikipedia.org This nitrogen atom also provides a site for reactions with Lewis acids and can be oxidized to form N-oxides, a characteristic shared with tertiary amines. wikipedia.org The reactivity of the pyridine ring itself can be modulated by the presence of various substituents.

In the case of 3,5-Bis(methylthio)pyridine, the introduction of two methylthio (-SCH3) groups at the 3 and 5 positions significantly influences its electronic and steric properties. These sulfur-containing substituents can alter the reactivity of the pyridine ring and introduce new functionalities, making it a valuable building block in the synthesis of more complex molecules. The positions of these groups are crucial, as the reactivity of substituted pyridines varies depending on the location of the substituents relative to the nitrogen atom.

Significance of Sulfur-Containing Pyridine Derivatives in Chemical Research

Sulfur-containing pyridine derivatives represent a significant class of compounds with diverse applications in medicinal chemistry, materials science, and catalysis. openmedicinalchemistryjournal.com The incorporation of sulfur atoms into the pyridine framework can lead to compounds with unique biological activities and chemical properties. openmedicinalchemistryjournal.com For instance, some sulfur-containing heterocycles have shown promise as antibacterial and antioxidant agents. openmedicinalchemistryjournal.com

The methylthio groups in this compound, for example, are known to increase the lipophilicity of the molecule, a property that can be important in the design of bioactive compounds. Furthermore, the sulfur atoms can act as ligands, coordinating with metal ions to form complexes with potential applications in catalysis. tandfonline.com The ability of the pyridine nitrogen and the sulfur atoms to bind to metals makes these compounds versatile ligands in coordination chemistry. tandfonline.com

Research has shown that the oxidation of the methylthio groups to sulfoxides or sulfones can further modify the compound's properties, opening up additional avenues for chemical transformations and applications. The reactivity of the sulfur-containing substituents themselves, such as their participation in nucleophilic displacement reactions, allows for the introduction of a wide range of other functional groups.

Historical Development and Initial Academic Interest in Alkylthiopyridines

The study of pyridine and its derivatives dates back to the 19th century, with the initial isolation of pyridine from bone char and coal tar. rsc.org The fundamental structure of pyridine was established in the latter half of the century. rsc.org Over the years, extensive research has been dedicated to the synthesis and reactivity of a vast number of pyridine derivatives.

The interest in alkylthiopyridines, including compounds like this compound, grew as chemists began to explore the introduction of various functional groups onto the pyridine ring to modulate its properties. Early research into the synthesis of alkylthiopyridines often involved nucleophilic substitution reactions on halogenated pyridines. acs.orgacs.org For instance, the reaction of dihalopyridines with sodium methylthiolate has been a common method for synthesizing bis(methylthio)pyridines.

The development of new synthetic methodologies, including one-pot, three-component reactions, has provided more efficient routes to substituted methylthiopyridines. thieme-connect.comresearchgate.netthieme-connect.com These advancements have facilitated the exploration of their chemical space and potential applications. The initial academic interest was driven by the desire to understand the fundamental chemistry of these compounds, including their reactivity and spectroscopic properties. This foundational knowledge has paved the way for their use in more applied areas of chemical research.

| Property | Value |

| IUPAC Name | 3,5-bis(methylsulfanyl)pyridine |

| CAS Number | 70999-08-5 |

| Molecular Formula | C7H9NS2 |

| Molecular Weight | 171.28 g/mol |

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-bis(methylsulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIPPVMKHQKIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CN=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500189 | |

| Record name | 3,5-Bis(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70999-08-5 | |

| Record name | 3,5-Bis(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Bis Methylthio Pyridine and Analogues

Regioselective Synthesis of Bis(methylthio)pyridine Scaffolds

The precise placement of functional groups on the pyridine (B92270) ring is critical for modulating the biological and chemical properties of the molecule. Regioselective synthesis ensures that substituents are introduced at the desired positions, avoiding the formation of isomeric mixtures that require difficult separation. Research in this area has led to the development of methods that provide high control over the substitution pattern of bis(methylthio)pyridine scaffolds. mdpi.comnih.gov

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single operation, which is attractive for creating libraries of diverse compounds. ias.ac.inacsgcipr.org A notable one-pot, three-component synthesis has been developed for 2,3,5-substituted-6-(methylthio)pyridines. thieme-connect.com This reaction involves the condensation of an active methylene (B1212753) ketone, ammonium (B1175870) acetate, and a bis(methylthio)acrolein derivative. thieme-connect.com Such MCRs are advantageous as they can be slow but are amenable to techniques like microwave heating to improve reaction times and yields. acsgcipr.org The general approach involves building a precursor through Michael or aldol-type reactions, which then cyclizes to form the pyridine ring. acsgcipr.org

This strategy allows for the construction of the pyridine core and the simultaneous introduction of the desired methylthio groups in a highly convergent manner. thieme-connect.com The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyridine scaffold. acsgcipr.orgekb.eg

A key component in the aforementioned multicomponent reaction is the use of 3,3-bis(methylthio)acrolein or its analogues. thieme-connect.com This molecule serves as a versatile three-carbon-1,3-biselectrophilic synthon. Its structure contains two electrophilic sites that are crucial for the cyclocondensation process, reacting with a nucleophilic active methylene compound and an ammonia (B1221849) source (ammonium acetate) to assemble the pyridine ring. thieme-connect.com The use of unsaturated aldehydes and their derivatives, like acrolein acetals, is a known strategy for constructing pyridine rings through condensation with ammonia. rsc.orgciac.jl.cn The presence of the two methylthio groups in the acrolein synthon directly leads to the formation of methylthio-substituted pyridines, making it a highly effective building block for accessing these specific scaffolds. thieme-connect.com

A study reported a one-pot, three-component synthesis yielding 2,3,5-substituted-6-(methylthio)pyridines by reacting ketones, ammonium acetate, and bis(methylthio)acrolein. thieme-connect.com

| Entry | Ketone | Product | Yield (%) |

| 1 | Acetone | 3-Acetyl-2-methyl-5-nitro-6-(methylthio)pyridine | 65 |

| 2 | Cyclohexanone | 5,6,7,8-Tetrahydro-3-(methylthio)-1-nitroacridine | 72 |

| 3 | 1-Indanone | 4,9-Dihydro-2-(methylthio)-8-nitro-1H-cyclopenta[b]quinoline | 70 |

| This table presents selected results from a one-pot synthesis of methylthio-substituted pyridines. thieme-connect.com |

The use of pre-functionalized building blocks is a fundamental strategy in modern organic synthesis. Methylthio-substituted compounds serve as important C1 building blocks for introducing the thiomethyl moiety into various molecular frameworks. diva-portal.org In the context of pyridine synthesis, employing synthons that already contain the methylthio group simplifies the synthetic route and avoids harsh post-synthetic modification steps. For instance, 3,5-dichloro-4-(methylthio)pyridine (B1509977) is itself classified as a building block for more complex aromatic heterocycles. chemscene.com The incorporation of such building blocks can be achieved through various synthetic strategies, including cross-coupling reactions or condensation approaches, to construct the target pyridine scaffold with the desired substitution pattern. researchgate.net

Functional Group Interconversions and Methylthiolation Strategies

An alternative approach to constructing 3,5-bis(methylthio)pyridine involves the modification of an existing pyridine ring through functional group interconversion (FGI). ub.edu This method is particularly useful when the corresponding substituted precursors are readily available. A direct and effective FGI strategy is the nucleophilic substitution of halopyridines. vanderbilt.edu

For example, the synthesis of this compound can be achieved from 3,5-dichloropyridine. chemicalbook.com In this reaction, the chloro groups, which are good leaving groups, are displaced by a methylthiolate nucleophile, typically sodium thiomethoxide. This substitution reaction provides a straightforward route to the target compound.

Reaction Scheme: Synthesis from 3,5-Dichloropyridine

Where Py represents the pyridine-3,5-diyl core.

This type of nucleophilic aromatic substitution is a common method for introducing sulfur-based functional groups onto heterocyclic rings. The efficiency of the reaction can be influenced by the nature of the solvent, temperature, and the presence of any activating or deactivating groups on the pyridine ring. The installation of a thiomethyl moiety can sometimes be challenging due to the toxicity and unpleasant odor of small sulfur reagents. diva-portal.org

Reaction Condition Optimization and Catalytic Systems in Synthesis

Acid catalysis plays a significant role in many condensation reactions leading to the formation of pyridine rings. In the one-pot, three-component synthesis utilizing bis(methylthio)acrolein, an acid catalyst is employed to promote the reaction. thieme-connect.com Specifically, a mixture of acetic acid (AcOH) and trifluoroacetic acid (TFA) has been shown to be an effective catalytic system for this transformation. thieme-connect.com

The acidic medium facilitates several key steps in the reaction mechanism. It can activate the carbonyl groups of the ketone and the acrolein derivative towards nucleophilic attack and promote the dehydration steps that lead to the final aromatic pyridine product. The choice of acid and its concentration can significantly impact the reaction rate and the yield of the desired product, necessitating careful optimization for each specific set of substrates. thieme-connect.com

Base-Catalyzed Methods

Base-catalyzed methods are fundamental in the synthesis of pyridine thioethers, typically involving the reaction of a suitably functionalized pyridine ring with a sulfur nucleophile. The base plays a crucial role in deprotonating the thiol, thereby generating a more potent thiolate nucleophile, which then displaces a leaving group on the pyridine ring.

A common precursor for synthesizing this compound is 3,5-dihalopyridine. In a typical procedure, 3,5-dihalopyridine is treated with sodium thiomethoxide (NaSMe). The thiomethoxide anion acts as the nucleophile, displacing the halide ions in a nucleophilic aromatic substitution (SNAr) reaction. The choice of base is critical; strong bases like sodium hydride (NaH) or alkoxides are often used to generate the thiolate in situ from the corresponding thiol (methanethiol in this case). The reaction solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they can effectively solvate the cation and enhance the nucleophilicity of the thiolate.

The general reaction can be summarized as follows: C₅H₃X₂N + 2 NaSMe → C₅H₃(SMe)₂N + 2 NaX (where X = Cl, Br, I)

The efficiency of these base-catalyzed reactions depends on factors such as the nature of the leaving group (I > Br > Cl > F for SNAr), the strength of the base, reaction temperature, and the solvent system employed.

Palladium-Mediated Cross-Coupling Reactions for Substituted Pyridines

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-sulfur (C–S) bonds, offering a versatile alternative to traditional SNAr reactions, especially for less reactive substrates. acsgcipr.org These methods, often referred to as Buchwald-Hartwig amination-type reactions for C–S bond formation, are highly valued for their functional group tolerance and broad substrate scope. acsgcipr.orgacs.org

The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the halopyridine (e.g., 3,5-dibromopyridine) to form a palladium(II) intermediate. wikipedia.orglibretexts.org

Transmetalation or Coordination/Deprotonation: The sulfur nucleophile (a thiol) coordinates to the palladium center. A base is then used to deprotonate the thiol, forming a palladium-thiolate complex. acsgcipr.org

Reductive Elimination: The final step involves the formation of the C–S bond and the desired thioether product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. wikipedia.orglibretexts.org

The success of these reactions is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle. acsgcipr.org Phosphine-based ligands, such as Xantphos or those developed by Buchwald, are commonly employed. The base is also a critical component, with inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and alkoxides such as sodium tert-butoxide (NaOtBu), being frequently used. acsgcipr.org

Table 1: Examples of Palladium-Catalyzed C-S Coupling Conditions This table is a representative summary of typical conditions and not an exhaustive list.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos, dppf, Buchwald ligands (e.g., XPhos) | Cs₂CO₃, K₃PO₄, NaOtBu | Toluene, Dioxane, DMF | Aryl/Heteroaryl Halides (Br, Cl) and Thiols |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | K₂CO₃, Et₃N | DMF, Acetonitrile | Aryl Iodides and Thiols |

Mechanistic Investigations of Formation Pathways

The primary mechanism for the formation of this compound from a 3,5-dihalopyridine precursor and a thiolate is the Nucleophilic Aromatic Substitution (SNAr) pathway. This mechanism is characteristic of electron-deficient aromatic rings, such as pyridines, which are activated towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step, addition-elimination process: masterorganicchemistry.com

Addition of the Nucleophile: The nucleophile (e.g., methanethiolate, CH₃S⁻) attacks one of the carbon atoms bearing a halogen atom on the pyridine ring. This step is typically the rate-determining step. The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized over the pyridine ring and is particularly stabilized by the ring nitrogen atom.

Elimination of the Leaving Group: In the second, faster step, the leaving group (halide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the thioether product.

In the context of palladium-catalyzed reactions, the mechanism follows the oxidative addition, transmetalation, and reductive elimination cycle as previously described. acsgcipr.orgwikipedia.org The precise nature of the active catalytic species and the intermediates can vary depending on the specific ligand and reaction conditions employed.

Green Chemistry Principles in the Synthesis of Thioether-Substituted Pyridines

The application of green chemistry principles to the synthesis of thioether-substituted pyridines aims to reduce the environmental impact of these chemical processes. rasayanjournal.co.innih.gov Key areas of focus include the use of more benign solvents, development of catalyst systems with lower environmental impact, and improving energy efficiency. rasayanjournal.co.in

Solvent Selection: A major goal in green chemistry is to replace hazardous organic solvents with more environmentally friendly alternatives. nih.gov For the synthesis of aryl thioethers, research has explored the use of water as a solvent, particularly in copper-catalyzed C-S coupling reactions. hep.com.cnresearchgate.net While palladium catalysis often requires organic solvents, efforts are being made to use greener options like ethanol (B145695) or to develop solvent-free reaction conditions. nih.gov

Catalyst Development: There is a significant drive to replace precious metal catalysts like palladium with more abundant and less toxic base metals such as copper, nickel, or iron. acsgcipr.orgrsc.org Copper-catalyzed C-S coupling reactions, for instance, are a well-established and more sustainable alternative to palladium-based systems. hep.com.cnresearchgate.net Furthermore, developing catalyst systems that are highly efficient, allowing for very low catalyst loadings, minimizes metal waste. acsgcipr.org

Energy Efficiency and Atom Economy: Green synthetic methods also prioritize energy efficiency. Microwave-assisted synthesis is one technique that can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.innih.gov Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are highly desirable as they reduce the number of synthetic steps, minimize waste, and improve atom economy. rasayanjournal.co.in The development of one-pot syntheses for substituted pyridines aligns with these principles. researchgate.net

By incorporating these green chemistry approaches, the synthesis of this compound and its analogues can be made more sustainable and economically viable. rasayanjournal.co.in

Reactivity Profiles and Derivatization Chemistry of 3,5 Bis Methylthio Pyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

Nucleophilic substitution reactions on the pyridine ring of 3,5-Bis(methylthio)pyridine are influenced by the electron-donating nature of the methylthio groups. While pyridines are generally less reactive towards nucleophilic attack than their N-oxide counterparts, the presence of activating groups can facilitate such reactions. abertay.ac.uk For instance, the methylthio groups at the 3 and 5 positions can be displaced by strong nucleophiles under specific conditions.

Electrophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. abertay.ac.ukpressbooks.pub However, the presence of electron-donating groups like the methylthio substituents at the 3 and 5-positions can modulate this reactivity. While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, related structures provide some insight. For example, in 6-methyl-2,4-bis(methylthio)-3-nitropyridine, the electron-deficient ring undergoes nitration at the position para to the existing nitro group. This suggests that the electronic effects of the substituents play a crucial role in directing incoming electrophiles.

Transformations Involving the Methylthio Groups

The methylthio groups are key sites for the derivatization of this compound, undergoing both oxidation and displacement reactions.

The sulfur atoms in the methylthio groups of this compound are susceptible to oxidation. Treatment with oxidizing agents can convert the methylthio groups into the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) groups. The extent of oxidation depends on the strength of the oxidizing agent and the reaction conditions. For example, hydrogen peroxide can yield the sulfoxide (B87167), while stronger agents like m-chloroperbenzoic acid (m-CPBA) can lead to the formation of the sulfone. These oxidized derivatives exhibit altered electronic properties and can serve as versatile intermediates in further synthetic transformations.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product | Conditions |

| Hydrogen Peroxide (H₂O₂) | 3,5-Bis(methylsulfinyl)pyridine | Room temperature |

| m-Chloroperbenzoic acid (m-CPBA) | 3,5-Bis(methylsulfonyl)pyridine | Dichloromethane, 0°C |

This table is generated based on information for analogous compounds and general principles of thioether oxidation.

The methylthio groups in this compound can be displaced by various nucleophiles. This reaction provides a valuable method for introducing a range of functional groups onto the pyridine scaffold. The success of these nucleophilic aromatic substitution (SNAr) reactions often depends on the nature of the nucleophile and the reaction conditions. For instance, the methylthio groups can be replaced by alkoxides or amines. In related systems, such as 2- and 4-(methylthio)pyridine, the methylthio group is readily displaced in cross-coupling reactions, whereas the 3-isomer is unreactive under similar conditions. thieme-connect.de

Table 2: Nucleophilic Displacement of Methylthio Groups

| Nucleophile | Product | Conditions |

| Sodium methoxide (B1231860) (NaOMe) | 3,5-Dimethoxypyridine | DMF, 80°C |

| Ammonia (B1221849) (NH₃) | 3,5-Diaminopyridine | Ethanol (B145695), reflux |

This table is generated based on information for analogous compounds and general principles of nucleophilic aromatic substitution.

Cycloaddition Reactions and Annulation Strategies

This compound and its derivatives can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems. These reactions are of significant interest for the synthesis of complex molecules with potential biological activity.

The pyridine framework of this compound can serve as a building block for the synthesis of fused heterocycles. For example, pyrazolo[3,4-b]pyridines can be synthesized through the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.comnih.gov While not directly involving this compound as a starting material in the provided search results, this strategy highlights a general approach to this class of compounds. The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.comumich.edu

Cascade and Domino Reactions Incorporating the Pyridine Moiety

Cascade and domino reactions offer an efficient pathway to complex molecular architectures from simpler starting materials in a single synthetic operation. In the context of this compound, such reactions involving the pyridine moiety lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

One notable example is the cyclization of pyridine derivatives with alkynyl aldehydes. Mediated by silver or iodine, this process can lead to the formation of pyrazolo[3,4-b]pyridines. This transformation proceeds via a 6-endo-dig cyclization, a type of reaction where a new ring is formed by an intramolecular attack of a nucleophile on a triple bond. While specific examples starting directly from this compound are not extensively documented in readily available literature, the reactivity of the pyridine nitrogen as a nucleophile in such cascade processes is a known synthetic strategy.

The broader field of synthesizing fused pyridine systems often employs building blocks that are structurally related to this compound. For instance, multi-component reactions utilizing compounds like 1,1-bis(methylthio)-2-nitroethylene (B140038) are well-established for constructing highly functionalized pyridine rings fused to other heterocycles, such as thiazolo[3,2-a]pyridines. nih.gov These reactions highlight the utility of the bis(methylthio)alkene motif in complex cyclizations, suggesting potential, though yet to be fully explored, pathways for the elaboration of the this compound scaffold itself.

Advanced Derivatization for Enhanced Functionalization

Advanced derivatization techniques are crucial for modifying the properties of this compound and introducing new functionalities. Metal-catalyzed cross-coupling reactions and the generation of highly reactive intermediates are key strategies in this regard.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The methylthio groups in this compound can potentially be displaced or the pyridine ring can be directly functionalized via C-H activation.

While some studies have reported that 3-(methylthio)pyridine (B103521) can be unreactive in certain palladium-catalyzed cross-coupling reactions with benzylzinc bromide, the reactivity of methylthio-substituted nitrogen heterocycles is highly dependent on the specific catalytic system and reaction conditions. thieme-connect.de For instance, 2- and 4-(methylthio)pyridines, as well as other methylthio-substituted pyrazines and pyrimidines, have been successfully coupled under similar conditions. thieme-connect.de This suggests that with the appropriate choice of catalyst (e.g., palladium or nickel complexes) and ligands, cross-coupling reactions such as Suzuki, Negishi, and Stille couplings could be viable methods for introducing aryl, alkyl, or other functional groups onto the this compound core. thieme-connect.dersc.orguantwerpen.be The success of these reactions is often influenced by the electronic nature of the pyridine ring and the steric environment around the reaction centers.

Pyridyne Intermediates for Regioselective Functionalization

A more advanced strategy for the difunctionalization of pyridines involves the generation of pyridyne intermediates. These highly reactive species can undergo regioselective additions with a variety of nucleophiles. For example, 3-chloropyridines can be converted to 3,4-pyridynes, which then react with Grignard reagents and other nucleophiles to introduce two new substituents in a single sequence. nih.gov This methodology allows for the regioselective synthesis of 2,3,4-trisubstituted pyridines. nih.gov The application of this strategy to this compound or a suitably halogenated precursor could provide a powerful route to novel and highly functionalized derivatives that are not easily accessible through other means.

The following table provides an overview of the types of advanced derivatization reactions and their potential products starting from pyridine derivatives.

| Reaction Type | Starting Material (General) | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Negishi Cross-Coupling | (Methylthio)pyrazine | Alkyl/Arylzinc halides, Ni catalyst | 5-Alkyl/Arylpyrazines | rsc.org |

| Suzuki Cross-Coupling | 5-Halo-2-(methylthio)pyrazines | Arylboronic acids, Pd catalyst | 5-Aryl-2-(methylthio)pyrazines | rsc.org |

| Regioselective Difunctionalization | 3-Chloropyridine derivative | n-BuLi, Grignard reagent, electrophile | 2,3,4-Trisubstituted Pyridine | nih.gov |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 3,5-bis(methylthio)pyridine, a complete NMR analysis would involve ¹H, ¹³C, and two-dimensional experiments.

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Aromatic Protons: Two distinct signals would be anticipated for the pyridine (B92270) ring protons. The proton at the C4 position would appear as a triplet (or a more complex multiplet depending on coupling constants), and the two equivalent protons at the C2 and C6 positions would appear as a doublet.

Methyl Protons: The six protons of the two equivalent methylthio (-SCH₃) groups would give rise to a single, sharp singlet. Based on similar structures, this signal is expected to appear in the range of δ 2.5–3.0 ppm.

¹³C NMR: The carbon NMR spectrum would confirm the substitution pattern and the number of unique carbon atoms.

Aromatic Carbons: Three signals are expected for the pyridine ring carbons: one for C4, one for the equivalent C2 and C6, and one for the equivalent C3 and C5 carbons bearing the methylthio groups.

Methyl Carbons: A single signal would correspond to the two equivalent methyl carbons of the thioether groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyridine C2-H, C6-H | ¹H | ~8.2-8.5 | Doublet |

| Pyridine C4-H | ¹H | ~7.5-7.8 | Triplet |

| Methyl (-SCH₃) | ¹H | ~2.5-3.0 | Singlet |

| Pyridine C2, C6 | ¹³C | ~148-152 | CH |

| Pyridine C4 | ¹³C | ~135-140 | CH |

| Pyridine C3, C5 | ¹³C | ~130-135 | C |

| Methyl (-SCH₃) | ¹³C | ~15-20 | CH₃ |

Note: These are estimated values based on general principles and data for related compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals for the C2/C6 protons and the C4 proton would confirm their connectivity within the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the C2/C6 proton signal to the C2/C6 carbon signal, the C4 proton signal to the C4 carbon signal, and the methyl proton signal to the methyl carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

Molecular Weight: The nominal molecular weight of this compound (C₇H₉NS₂) is 171.3 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement (exact mass: 171.01800), which can confirm the elemental composition.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z 171 would be observed. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) to form an ion at m/z 156, and the loss of a methylthio radical (•SCH₃) to yield an ion at m/z 124. Subsequent fragmentation of the pyridine ring would also occur.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₇H₉NS₂]⁺˙ (M⁺˙) | 171 | Molecular Ion |

| [M - CH₃]⁺ | 156 | Loss of a methyl radical |

| [M - SCH₃]⁺ | 124 | Loss of a methylthio radical |

| [M - S]⁺˙ | 139 | Loss of a sulfur atom |

Note: The relative abundances of these fragments would depend on the ionization energy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. The C-S stretching vibrations are typically weaker and appear in the fingerprint region, around 600–700 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed between 1400 and 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring and the C-S bonds, which might be weak in the IR spectrum, could produce strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3000–3100 |

| Aliphatic C-H Stretch | IR/Raman | 2850–3000 |

| Pyridine Ring Stretch | IR/Raman | 1400–1600 |

| C-S Stretch | IR/Raman | 600–700 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit π → π* and n → π* transitions. The presence of the sulfur atoms with their lone pairs of electrons can influence these transitions, potentially shifting the absorption maxima compared to unsubstituted pyridine. The spectrum, likely recorded in a solvent like ethanol (B145695) or cyclohexane, would show characteristic absorption bands in the UV region, which are useful for quantitative analysis and for studying electronic properties.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyridine ring and the orientation of the methylthio groups.

Conformation: Determining the dihedral angles between the methyl groups and the pyridine ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, identifying any significant non-covalent interactions like C-H···S or C-H···π interactions.

While direct experimental data for this specific compound is sparse in the literature, characterization via these spectroscopic methods is critical to confirm its structure and purity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. For 3,5-Bis(methylthio)pyridine, DFT calculations can predict its electronic structure, reactivity, and the stability of its various forms. Functionals like B3LYP are commonly used for these types of calculations on pyridine (B92270) derivatives. researchgate.net

DFT calculations are instrumental in predicting the electronic landscape of this compound. The two methylthio (-SMe) groups at the 3 and 5 positions are known to modulate the electronic properties of the pyridine ring. These groups can influence the molecule's reactivity and its potential as a ligand in coordination chemistry.

DFT can also guide the understanding of potential chemical reactions. For this compound, this includes predicting the pathways for:

Oxidation : The methylthio groups can be oxidized to form the corresponding sulfoxides or sulfones.

Reduction : The pyridine ring itself can be reduced under specific conditions.

Coordination : The pyridine nitrogen and sulfur atoms can act as binding sites for metal ions, making it a potentially useful ligand in catalysis. DFT can predict ligand-metal binding energies and help in the design of coordination complexes.

Table 1: Predicted Reactivity and Electronic Effects via DFT

| Feature | Predicted Property | Computational Basis |

|---|---|---|

| Pyridine Nitrogen | Electron-rich; potential site for protonation and metal coordination. | MEP Analysis |

| Sulfur Atoms | Electron-rich lone pairs; potential for oxidation and metal coordination. | MEP Analysis, Frontier Orbitals |

| Aromatic Ring | Susceptible to reduction under specific conditions. | Reaction Pathway Calculations |

| -SMe Groups | Modulate electronic properties and enhance lipophilicity. | NBO Analysis, Descriptor Calculations |

| Reactivity | Can serve as a building block for nucleophilic substitution reactions. | Reaction Pathway Modeling |

While this compound itself, as a thioether, is not prone to the common thiol-thione tautomerism, DFT is a critical tool for studying such equilibria in related isomers like pyridinethiones. researchgate.net For these related molecules, DFT calculations can determine the relative energies and activation barriers between the thione and thiol tautomers, revealing which form is more stable in the gas phase or in solution. researchgate.net

For this compound, conformational analysis focuses on the rotation of the two methylthio groups relative to the pyridine ring. DFT calculations can be used to map the potential energy surface associated with these rotations to identify the most stable, low-energy conformers. This structural information is fundamental to understanding its interactions with other molecules. Studies on other highly substituted pyridines demonstrate the utility of DFT in establishing the preferred three-dimensional structure.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While specific MD simulation studies on this compound are not widely documented, this computational technique is essential for understanding the behavior of molecules in a condensed phase. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of solution-phase behavior. nih.govnih.gov

For this compound, MD simulations could be employed to:

Investigate its solvation properties in various solvents.

Study its aggregation behavior and the potential for self-association in solution.

Simulate its interaction with larger molecules, such as proteins or polymers, which is relevant in materials science and medicinal chemistry contexts. nih.govnih.gov

Explore its adsorption and behavior on surfaces, which is pertinent to applications like corrosion inhibition. dntb.gov.ua

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict and interpret spectroscopic data. By calculating properties like vibrational frequencies or nuclear magnetic shielding tensors, theoretical spectra can be generated that aid in the analysis of experimental results. researchgate.netrsc.org

For this compound, DFT calculations could predict:

Infrared (IR) and Raman Spectra : Theoretical vibrational spectra can be calculated and compared with experimental data to confirm the molecular structure and assign specific absorption bands to particular vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra : The chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental spectra to assist in structural elucidation. nih.gov

UV-Visible Spectra : Time-dependent DFT (TD-DFT) can predict electronic transitions, helping to interpret the UV-Vis absorption spectrum. mdpi.com

Table 2: Application of DFT in Spectroscopic Analysis

| Spectroscopic Technique | Predicted Parameters | Purpose |

|---|---|---|

| FTIR/Raman | Vibrational Frequencies, Intensities | Structural validation, assignment of vibrational modes. researchgate.net |

| NMR | Chemical Shifts (¹H, ¹³C), Coupling Constants | Structural elucidation, confirmation of atom connectivity. nih.gov |

| UV-Visible | Electronic Transition Energies, Oscillator Strengths | Interpretation of absorption bands, study of electronic structure. |

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic properties and reactivity. acs.org

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A large gap generally implies high stability and low reactivity. DFT calculations can accurately predict this energy gap. acs.org

Molecular Orbitals : The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electron donation (from the HOMO) and electron acceptance (to the LUMO). For pyridine derivatives, the HOMO is often distributed over the ring and substituents, while the LUMO is typically located on the π-system of the ring. acs.org

Electron Density Distribution : Beyond MEP maps, other analyses like the Electron Localization Function (ELF) and Density of States (DOS) can provide deeper insights into the bonding and electronic structure. researchgate.net Studies of electron density can reveal the nature of intermolecular interactions and how a molecule might be recognized by a biological receptor or catalyst. au.dk

Table 3: Key Parameters from Molecular Orbital and Electron Density Analysis

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (ionization potential). acs.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electron affinity). acs.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. acs.org |

| MEP Map | 3D plot of electrostatic potential on the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. acs.orgau.dk |

Research on this compound in Medicinal Chemistry Remains Undisclosed

Despite extensive searches of available scientific literature, no specific data or research articles could be found detailing the applications of the chemical compound This compound in medicinal chemistry, particularly concerning its anticancer, antimicrobial, or antifungal properties. The requested comprehensive analysis, structured around its evaluation against cancer cell lines, mechanisms of action, and antimicrobial activity, cannot be provided at this time due to a lack of published research on this specific molecule.

Scientific inquiry into the vast landscape of chemical compounds often prioritizes molecules that exhibit promising preliminary bioactivity or belong to a class of compounds with known therapeutic potential. While the pyridine scaffold is a common feature in many biologically active molecules, it appears that this compound has not been a focus of published research in the areas of oncology or microbiology.

Consequently, information regarding its cytotoxicity against human cancer cell lines, proposed mechanisms of action such as the inhibition of specific cellular targets, or structure-activity relationship (SAR) studies to optimize its efficacy is not available in the public domain. Similarly, there are no accessible studies assessing its antibacterial activity against Gram-positive and Gram-negative strains or its potential as an antifungal agent.

It is possible that research on this compound exists but has not been published, is part of proprietary corporate research, or has not yet been undertaken. Future scientific investigations may shed light on the potential biological activities of this compound, but for now, it remains a compound with uncharacterized potential in the field of medicinal chemistry.

Applications in Medicinal Chemistry Research

Antiviral Potentials

There is a significant body of research on pyridine-containing heterocycles as antiviral agents, with studies exploring their efficacy against a variety of viruses. nih.gov The structural motif of pyridine (B92270) is present in numerous compounds investigated for their ability to inhibit viral replication and other key processes in the viral life cycle. mdpi.comnih.gov However, specific studies detailing the antiviral potential of 3,5-Bis(methylthio)pyridine are not prominently featured in the available literature.

Anti-inflammatory and Analgesic Effects

The pyridine nucleus is a key component in many compounds exhibiting anti-inflammatory and analgesic properties. researchgate.netactabiomedica.ru For instance, research has been conducted on derivatives such as 3,5-Bis-[(peptidohydrazinyl) Pyridine Schiff Bases], demonstrating the exploration of the 3,5-disubstituted pyridine scaffold in the search for new anti-inflammatory and analgesic agents. wisdomlib.org Additionally, novel 2-methylthio-3-substituted-thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov Nevertheless, specific data on the anti-inflammatory and analgesic effects of this compound itself are not detailed in the available scientific reports.

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation of a small molecule to a protein target. nih.gov This method is instrumental in understanding potential mechanisms of action and in the rational design of new drug candidates. semanticscholar.org Studies have been performed on various pyridine derivatives to explore their binding interactions with different biological targets. nih.govmdpi.commdpi.com For instance, molecular docking has been used to investigate potential inhibitors of the 3-chymotrypsin-like protease of SARS-CoV-2. nih.gov However, specific molecular docking simulations and detailed analyses of the binding modes for this compound with specific therapeutic targets are not described in the currently accessible research.

Future Perspectives in Drug Discovery and Lead Optimization

The process of drug discovery involves identifying promising "lead" compounds and then chemically modifying them to enhance their therapeutic properties in a process known as lead optimization. nih.govtechnologynetworks.comfiveable.meyoutube.comyoutube.com Given the proven track record of pyridine derivatives in medicine, it is conceivable that this compound could serve as a scaffold or starting point for the development of new therapeutic agents. The methylthio groups offer sites for further chemical modification, which could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. However, without initial data on its biological activities, its specific future role in drug discovery and lead optimization remains speculative. Further foundational research is necessary to uncover any potential therapeutic value of this compound and to guide future medicinal chemistry efforts.

Applications in Materials Science and Coordination Chemistry

Ligand Design for Metal Complexation

There is a significant gap in the scientific literature regarding the use of 3,5-Bis(methylthio)pyridine as a ligand for metal complexation.

No specific studies detailing the synthesis and characterization of metal complexes involving this compound as a primary ligand could be identified. While the broader class of pyridine-based ligands is extensively used in coordination chemistry, this particular derivative remains unexplored in this context.

Due to the absence of synthesized and characterized metal complexes with this compound, its potential coordination modes and the resulting geometries of such complexes remain theoretical and have not been experimentally determined or reported.

Electroactive Properties and Redox Behavior

The electroactive properties and redox behavior of this compound and its derivatives are not documented in the accessible scientific literature.

No published research could be found describing the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives incorporating the this compound moiety.

In the absence of synthesized metal complexes or electroactive derivatives, no data on the electrochemical characterization of compounds based on this compound is available.

Supramolecular Assembly and Self-Organization

The potential for this compound to participate in supramolecular assembly and self-organization has not been investigated in the reviewed literature. There are no reports on its use as a building block for creating complex, self-assembled structures.

Potential in Organic Electronics and Functional Materials

There is no specific research data available in the public domain that details the application or potential of this compound in organic electronics. The electronic properties, such as HOMO/LUMO levels, bandgap, and charge carrier mobility, which are crucial for assessing a material's suitability for electronic devices, have not been reported for this compound or its derivatives. Consequently, no data tables on its performance in devices like organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or organic field-effect transistors (OFETs) can be provided.

Similarly, the investigation of this compound in the context of other functional materials, such as sensors, catalysts, or porous materials, is not documented in available research. The synthesis and characterization of polymers or metal-organic frameworks (MOFs) incorporating this specific pyridine (B92270) derivative have not been described.

The lack of published research prevents a detailed discussion of its potential in these fields. Further experimental and computational studies are required to elucidate the fundamental properties of this compound and to explore its viability for applications in materials science.

Future Research Directions and Remaining Challenges

Development of Asymmetric Synthetic Routes

A significant hurdle in the development of pyridine-based therapeutic agents is the synthesis of chiral, enantioenriched derivatives. While methods for the synthesis of functionalized pyridines exist, the development of asymmetric routes for 3,5-disubstituted pyridines, including 3,5-Bis(methylthio)pyridine, is an area ripe for advancement.

Future research should focus on:

Catalytic Enantioselective C-H Functionalization: Developing novel catalyst systems, potentially utilizing chiral ligands with transition metals like rhodium, nickel, or iridium, to achieve direct and highly selective functionalization of the pyridine (B92270) core. chim.it This approach offers an atom-economical pathway to chiral derivatives.

Asymmetric Dearomatization: Exploring dearomatization reactions of the pyridine ring to create chiral, saturated heterocyclic structures. chinesechemsoc.orgchinesechemsoc.org This can be followed by rearomatization or further functionalization to yield a variety of complex molecules. For instance, asymmetric three-component reactions have shown promise in creating chiral polycyclic N-heterocycles. chinesechemsoc.orgchinesechemsoc.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the pyridine ring, thereby embedding chirality from the outset.

[2+2+2] Cycloaddition Reactions: Investigating cobalt-catalyzed [2+2+2] cycloaddition reactions between alkynes and nitriles as an efficient, atom-economic method for constructing highly functionalized chiral pyridines. rsc.org

The primary challenge lies in controlling regioselectivity and enantioselectivity, especially with a symmetrically substituted starting material like this compound. Steric and electronic factors of both the substrate and the catalyst will need to be carefully optimized. chinesechemsoc.orgacs.org

| Synthetic Strategy | Potential Advantage | Key Challenge |

| Catalytic C-H Functionalization | Atom and step economy | Achieving high regio- and enantioselectivity |

| Asymmetric Dearomatization | Access to complex 3D structures | Controlling diastereoselectivity |

| Chiral Pool Synthesis | Predictable stereochemistry | Limited availability of starting materials |

| [2+2+2] Cycloaddition | High atom economy, access to novel molecules | Catalyst stability and selectivity |

Exploration of Novel Biological Targets and Therapeutic Areas

The biological activities of methylthiopyridine derivatives are not yet fully understood. Preliminary studies on related compounds suggest potential anti-inflammatory and herbicidal activities. derpharmachemica.comresearchgate.net A systematic exploration of the biological targets of this compound and its derivatives could uncover novel therapeutic applications.

Future research directions include:

Target Identification and Validation: Employing chemoproteomics and other target identification methods to determine the specific proteins and pathways with which this compound and its analogs interact.

Expansion of Therapeutic Areas: Screening these compounds against a broad range of disease models, including but not limited to oncology, neurodegenerative disorders, and infectious diseases, to identify new therapeutic opportunities. The structural motifs present in pyridine derivatives are found in a wide array of bioactive molecules. iciset.in

Bioisosteric Replacement Studies: Investigating the use of scaffolds like 3-aza-bicyclo[3.1.1]heptanes as potential bioisosteres for the 3,5-disubstituted pyridine core to explore new chemical space and pharmacological profiles. nih.gov

The main challenge is the often-multifaceted nature of compound-protein interactions, which can complicate the process of identifying a single, definitive biological target.

Advanced In Vitro and In Vivo Pharmacological Evaluation

A thorough understanding of the pharmacological profile of this compound derivatives is essential for their development as therapeutic agents. This requires a comprehensive evaluation of their activity, selectivity, and pharmacokinetic properties.

Future research should involve:

Comprehensive In Vitro Profiling: Assessing the potency and efficacy of new derivatives in a variety of cell-based assays relevant to the identified biological targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: Conducting early-stage ADMET studies to evaluate the drug-like properties of promising compounds. This includes assessing metabolic stability, membrane permeability, and potential off-target toxicities.

In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease to validate their therapeutic potential and establish a preliminary understanding of their in vivo behavior.

A significant challenge is ensuring that in vitro findings translate effectively to in vivo systems, as compound behavior can differ substantially between these environments.

Computational Design of New Derivatives with Tuned Properties

Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process by guiding the design of new derivatives with improved properties.

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound analogs with their biological activity. derpharmachemica.comresearchgate.net These models can then be used to predict the activity of virtual compounds.

Molecular Docking: Using molecular docking simulations to predict the binding modes of derivatives to their biological targets, providing insights for structure-based drug design. derpharmachemica.com

In Silico ADMET Prediction: Employing computational models to predict the pharmacokinetic and toxicological properties of virtual compounds, allowing for the prioritization of candidates for synthesis and experimental testing.

The accuracy of computational predictions is a primary challenge, as it is highly dependent on the quality of the input data and the sophistication of the algorithms used.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify those with desired biological activity. Integrating the synthesis and screening of this compound derivatives with HTS methodologies can significantly accelerate the discovery of new lead compounds.

Future efforts should focus on:

Development of Robust Screening Assays: Designing and validating reliable and scalable assays suitable for HTS that can accurately measure the activity of compounds against the chosen biological target.

Combinatorial Chemistry: Utilizing combinatorial approaches to generate large and diverse libraries of this compound derivatives for HTS. The Bohlmann-Rahtz reaction, for example, can be used for the parallel synthesis of pyridine libraries. researchgate.net

Fragment-Based Screening: Employing fragment-based screening, where smaller, simpler molecules are screened to identify binding fragments that can be subsequently optimized into more potent leads. researchgate.net

A key challenge is the resource-intensive nature of HTS and the subsequent need to manage and interpret the large datasets generated. The synthesis of a sufficiently diverse and large chemical library for effective screening also presents a significant undertaking. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,5-Bis(methylthio)pyridine derivatives?

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 3,5-diacetylpyridine derivatives can undergo sequential functionalization using methylthio groups via thiol-ene reactions or substitution with methanethiol under basic conditions. Characterization via NMR (e.g., H, C) and X-ray crystallography is critical to confirm regioselectivity and purity .

Advanced: How can density functional theory (DFT) guide the design of coordination complexes with this compound ligands?

DFT calculations (e.g., B3LYP functional) can predict electronic properties, ligand-metal binding energies, and reaction pathways. For instance, studies on similar pincer ligands (e.g., 3,5-bis(phosphinito)pyridine) reveal how electron-donating substituents stabilize metal centers and influence catalytic activity in alkane dehydrogenation. Experimental validation via cyclic voltammetry and crystallography is essential to verify computational predictions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR can resolve methylthio group environments and confirm substitution patterns. For example, methylthio protons typically resonate at δ 2.5–3.0 ppm in CDCl .

- Infrared (IR) spectroscopy : Stretching vibrations of C-S bonds (600–700 cm) and aromatic C-H bonds (3000–3100 cm^{-1) are diagnostic .

- X-ray crystallography : Resolves steric effects and confirms bond lengths/angles, particularly in metal complexes .

Advanced: How can mechanistic studies resolve contradictions in acylation reactions of this compound derivatives?

Contradictions in regioselectivity may arise from competing electronic and steric effects. Kinetic studies (e.g., monitoring reaction progress via HPLC) and isotopic labeling (e.g., O tracing) can identify intermediates. Computational modeling of transition states (using Gaussian or ORCA) helps clarify pathways. For example, bulky substituents may favor N-acylation over O-acylation due to steric hindrance .

Advanced: What strategies optimize the biological activity of this compound-based compounds?

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing groups at C-4) can enhance bioactivity. For example, fluorinated analogs show improved metabolic stability .

- In vitro assays : Evaluate cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition) using cell lines.

- Molecular docking : Simulate interactions with biological targets (e.g., using AutoDock Vina) to prioritize synthetic targets .

Basic: How are purity and stability of this compound ensured during storage?

- Chromatographic methods : HPLC with UV detection (λ = 254 nm) monitors degradation.

- Thermogravimetric analysis (TGA) : Assess thermal stability under inert atmospheres.

- Storage : Under argon at -20°C to prevent oxidation of thioether groups .

Advanced: What challenges arise in metalating this compound ligands for catalysis?

Unselective metalation (e.g., Ir or Pd complexes) may occur due to competing binding sites. Strategies include:

- Pre-organizing ligands : Use sterically hindered tert-butyl groups to direct metalation .

- In situ monitoring : XAFS or P NMR tracks metal-ligand coordination in real time .

Advanced: How do nonlinear optical (NLO) properties of this compound derivatives compare to other heterocycles?

Hyper-Rayleigh scattering (HRS) and DFT-calculated hyperpolarizabilities (β values) quantify NLO performance. Methylthio groups enhance π-conjugation, increasing β values compared to unsubstituted pyridines. Experimental validation via Z-scan measurements in thin films is recommended .

Basic: What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods due to potential sulfurous odors.

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles.

- Waste disposal : Neutralize with oxidizing agents (e.g., KMnO) before aqueous disposal .

Advanced: How can this compound be integrated into metal-organic frameworks (MOFs)?

As a linker, its bifunctional thioether groups can coordinate to metal nodes (e.g., Zn or Cu). Solvothermal synthesis in DMF at 80–120°C yields porous frameworks. BET surface area analysis and gas adsorption (e.g., CO) characterize performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.